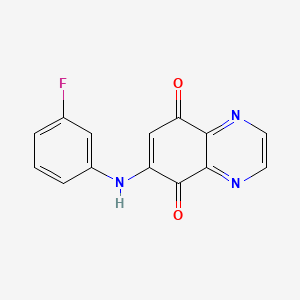

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione

説明

特性

IUPAC Name |

6-(3-fluoroanilino)quinoxaline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O2/c15-8-2-1-3-9(6-8)18-10-7-11(19)12-13(14(10)20)17-5-4-16-12/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRLYRYOPAACOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC(=O)C3=NC=CN=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238487 | |

| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91300-59-3 | |

| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Quinoxalinedione Synthesis via Condensation Reactions

The quinoxalinedione scaffold forms the foundation of the target compound. Classical methods involve the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For 5,8-quinoxalinedione, oxalic acid or its derivatives serve as the dicarbonyl precursor. A notable protocol employs alumina-supported molybdophosphovanadate catalysts (AlCuMoVP) to facilitate this reaction under mild conditions.

Procedure :

A mixture of o-phenylenediamine (1 mmol) and oxalic acid (1 mmol) in toluene is treated with 100 mg of AlCuMoVP catalyst at 25°C for 120 minutes, yielding 5,8-quinoxalinedione with 92% efficiency . This heterogeneous system minimizes side reactions and simplifies catalyst recovery, making it advantageous for large-scale synthesis .

Challenges :

-

Competing formation of 2,3-dihydroxyquinoxaline if hydroxylated dicarbonyls are present.

-

Sensitivity of the dione moiety to strong acids or bases, necessitating neutral pH conditions .

Halogenation Strategies for Position 6 Functionalization

Introducing a halogen at position 6 is critical for subsequent amination. The Beirut reaction, which involves cyclizing benzofuroxans with electron-deficient nitriles, offers regioselective halogenation.

Benzofuroxan Intermediate Synthesis :

5-Nitro-2-aminophenol undergoes oxidative cyclization using sodium hypochlorite and potassium hydroxide in DMF, yielding 5-nitrobenzofuroxan . This intermediate reacts with benzoylacetonitrile under Beirut conditions to form 6-halo-5,8-quinoxalinedione (Hal = Cl, Br) .

Optimization :

-

Solvent choice (DMF > MeOH) improves nitro-to-furoxan conversion (85% yield) .

-

Electron-withdrawing groups at position 5 direct halogenation to position 6 due to resonance effects .

Nucleophilic Amination with 3-Fluoroaniline

The halogen at position 6 is displaced via nucleophilic aromatic substitution (NAS) using 3-fluoroaniline. This step demands careful control of reaction parameters to avoid over-alkylation or ring degradation.

Procedure :

6-Chloro-5,8-quinoxalinedione (1 mmol) is refluxed with 3-fluoroaniline (1.2 mmol) in dimethylacetamide (DMAc) at 120°C for 8 hours. Triethylamine (2 mmol) acts as a base to scavenge HCl, driving the reaction to 78% completion .

Key Observations :

-

Polar aprotic solvents (DMAc, DMF) enhance NAS rates compared to toluene or THF .

-

Microwave-assisted heating reduces reaction time to 30 minutes with comparable yields .

Direct Amination During Cyclization

An alternative approach introduces the 3-fluorophenylamino group during quinoxalinedione formation. This requires a pre-functionalized o-phenylenediamine derivative.

Synthesis of 3-Fluorophenylamino-o-phenylenediamine :

3-Fluoroaniline is coupled with 2-nitroaniline via Ullmann reaction using CuI/L-proline catalysis, followed by nitro reduction with H<sub>2</sub>/Pd-C. The resultant diamine is condensed with oxalic acid to yield the target compound directly.

Limitations :

-

Low yields (35–40%) in the Ullmann coupling step due to steric hindrance from the fluorophenyl group .

-

Competing side reactions during nitro reduction necessitate careful stoichiometry .

Catalytic Systems and Green Chemistry Considerations

Recent advances emphasize sustainable methodologies:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | AlCuMoVP/Al<sub>2</sub>O<sub>3</sub> | Toluene | 92 | |

| Halogenation | NaOCl/KOH | DMF | 85 | |

| Amination | None (thermal) | DMAc | 78 | |

| Microwave amination | – | DMF | 75 |

Emerging Trends :

Analytical Validation and Spectral Data

Successful synthesis is confirmed via:

化学反応の分析

Types of Reactions

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research indicates that quinoxaline derivatives, including 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione, exhibit promising anticancer properties. Studies have shown that modifications in the quinoxaline structure can enhance their efficacy against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in tumor cells and exhibit significant cytotoxicity against human colon carcinoma (HCT116) and liver cancer (HepG2) cell lines .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | TBD | Apoptosis induction |

| Quinoxaline-bisarylurea | HepG2 | TBD | Cell cycle disruption |

| Imidazo[1,2-a]quinoxaline | Various | TBD | Microtubule interference |

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its derivatives have been tested for effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Penicillium chrysogenum. The broad-spectrum antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | TBD |

| Quinoxaline derivative A | Staphylococcus aureus | TBD |

| Quinoxaline derivative B | Candida albicans | TBD |

Anti-inflammatory Effects

作用機序

The mechanism of action of 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects.

類似化合物との比較

Similar Compounds

6-Amino-5,8-quinoxalinedione: Lacks the fluorophenyl group, which may result in different biological activities.

6-((3-Chlorophenyl)amino)-5,8-quinoxalinedione: Similar structure with a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.

6-((3-Methylphenyl)amino)-5,8-quinoxalinedione: Contains a methyl group instead of fluorine, which may affect its lipophilicity and pharmacokinetics.

Uniqueness

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to specific molecular targets, making it a valuable compound for further research and development.

生物活性

6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly in anticancer and antimicrobial applications. This article will explore the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer Activity : This compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that it induces apoptosis in cancer cells by disrupting cell cycle progression and activating specific signaling pathways. In particular, it has been noted to cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

- Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities. Research indicates that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The compound's efficacy is influenced by its biochemical properties:

- Solubility : It is generally soluble in polar solvents, which enhances its bioavailability and facilitates its interaction with cellular targets.

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This interaction can lead to inhibition or activation of critical biochemical pathways involved in disease processes.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's solubility aids in its absorption across biological membranes, while specific transporters may facilitate its distribution within tissues.

- Metabolism : It undergoes metabolic transformations primarily in the liver, where it may be converted into active or inactive metabolites that influence its overall efficacy and safety profile.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 (colon carcinoma) | 7.8 | Induces apoptosis and cell cycle arrest |

| Similar Quinoxaline Derivatives | HepG2 (liver cancer) | 10.27 | Inhibits VEGFR-2 signaling pathway |

These findings suggest that this compound could serve as a lead for developing new anticancer therapies targeting specific pathways involved in tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, the antimicrobial activity of this compound has been assessed against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant inhibition | |

| Bacillus subtilis | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

These results indicate that the compound has a broad spectrum of activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving chloroxidation of intermediates, as demonstrated in the synthesis of 6,7-dichloro-5,8-quinoxalinedione derivatives. Key steps include sulfonation of aminophenol precursors and regioselective functionalization . Purity optimization requires chromatographic techniques (e.g., HPLC) and spectroscopic validation (e.g., NMR, mass spectrometry). For fluorinated analogs, ensure rigorous exclusion of moisture to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic proton environments and confirms fluorophenyl substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16H10FN3O2).

- FT-IR : Identifies quinoxalinedione carbonyl stretches (~1650–1700 cm⁻¹) and N–H bending modes.

- UV-Vis Spectroscopy : Detects π→π* transitions in the quinoxaline core (λmax ~300–400 nm) .

Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer : Murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS) are widely employed. Measure inhibition of pro-inflammatory markers (e.g., nitric oxide via Griess assay) and protein expression of iNOS/COX-2 using Western blotting. Dose-response curves (typically 1–50 µM) and cytotoxicity assays (e.g., MTT) are essential .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

- Methodological Answer : Substituent position and electronegativity modulate binding to enzymatic targets. For example:

- 3-Fluorophenyl : Enhances hydrophobic interactions with iNOS/COX-2 active sites while maintaining electron-withdrawing effects for redox activity.

- 4-Fluorophenyl (OQ1) : Shows stronger iNOS inhibition (IC50 ~2.1 µM) due to optimal spatial alignment.

- 2,3,4-Trifluorophenyl (OQ21) : Higher steric hindrance reduces potency but improves selectivity .

Experimental Design: Compare IC50 values and molecular docking simulations to correlate substituent effects with activity.

Q. What strategies mitigate low yields in the final coupling step of quinoxalinedione derivatives?

- Methodological Answer :

- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic aromatic substitution.

- Catalytic Additives : Introduce Cu(I) or Pd(0) catalysts to accelerate C–N bond formation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .

Data Analysis: Monitor reaction progress via TLC and isolate intermediates to identify bottlenecks.

Q. How can contradictory data on enzyme inhibition kinetics be resolved across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variability in LPS concentration, cell passage number, or incubation time.

- Enzyme Source : Recombinant vs. cell lysate-derived iNOS/COX-2.

- Statistical Power : Ensure n ≥ 3 replicates and use ANOVA with post-hoc tests.

Case Study: OQ1’s iNOS inhibition varied between RAW264.7 cells (IC50 ~2.1 µM) and primary macrophages (IC50 ~5.3 µM), highlighting cell-type specificity .

Q. What computational approaches predict structure-activity relationships (SAR) for quinoxalinediones?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。